6-Methoxypyridazine-4-carboxylic acid

CAS No.: 1427202-39-8

Cat. No.: VC2872389

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427202-39-8 |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 6-methoxypyridazine-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | ACWLCPFWPSECST-UHFFFAOYSA-N |

| SMILES | COC1=NN=CC(=C1)C(=O)O |

| Canonical SMILES | COC1=NN=CC(=C1)C(=O)O |

Introduction

Chemical Properties and Structure

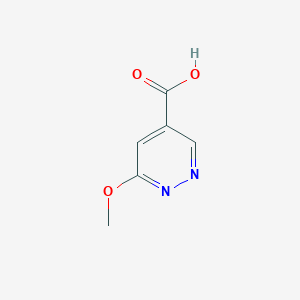

6-Methoxypyridazine-4-carboxylic acid is a derivative of pyridazine, which is a six-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The compound features a methoxy group at the 6-position and a carboxylic acid group at the 4-position of the pyridazine ring, providing it with distinct chemical properties and reactivity profiles.

Basic Chemical Information

The fundamental chemical properties of 6-Methoxypyridazine-4-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 6-methoxypyridazine-4-carboxylic acid |

| CAS Number | 1427202-39-8 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12-154.13 g/mol |

| Physical State | Solid |

| Purity (Commercial) | 97% |

| PubChem Compound ID | 73357704 |

Structural Identifiers

Various structural identifiers are commonly used to precisely characterize and identify organic compounds in chemical databases. The structural identifiers for 6-Methoxypyridazine-4-carboxylic acid include:

| Identifier Type | Value |

|---|---|

| SMILES | COC1=NN=CC(=C1)C(=O)O |

| Canonical SMILES | COC1=NN=CC(=C1)C(=O)O |

| Standard InChI | InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10) |

| Standard InChIKey | ACWLCPFWPSECST-UHFFFAOYSA-N |

Structural Characteristics

The molecular structure of 6-Methoxypyridazine-4-carboxylic acid consists of a pyridazine ring with two functional groups. The methoxy group (OCH₃) at the 6-position contributes to the compound's polarity and potential for hydrogen bonding. The carboxylic acid group (COOH) at the 4-position provides acidic properties and enables the compound to form salts, esters, and amides. The presence of two nitrogen atoms in the pyridazine ring introduces additional reactivity patterns and influences the electronic distribution within the molecule.

The pyridazine core of this compound is an aromatic heterocycle, which confers stability and specific reactivity patterns that are characteristic of nitrogen-containing heterocycles. The positioning of the methoxy and carboxylic acid groups on the ring creates a unique electronic environment that influences the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactivity and Modifications

The chemical reactivity of 6-Methoxypyridazine-4-carboxylic acid is primarily determined by its functional groups and the electronic properties of the pyridazine ring system.

Reactivity Patterns

The carboxylic acid group can undergo typical reactions associated with carboxylic acids, including nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and acid halides. The methoxy group can participate in cleavage reactions under specific conditions, potentially allowing for further functionalization at the 6-position of the pyridazine ring.

The pyridazine ring itself, with its two nitrogen atoms, exhibits specific patterns of electrophilic and nucleophilic reactivity that can be exploited in synthetic applications. The nitrogen atoms in the ring can act as hydrogen bond acceptors, which may influence the compound's interactions with biological systems and its solubility properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume